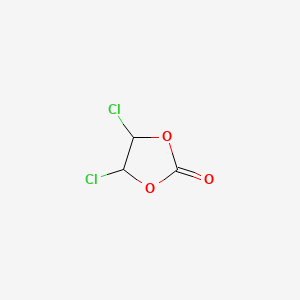
Echitamidin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echitamidin is a natural product found in Alstonia rostrata with data available.
Aplicaciones Científicas De Investigación
Alkaloid Composition and Isolation
Research has identified Echitamidin as part of the indole alkaloid group found in various Alstonia species. Studies have isolated echitamidin and related alkaloids from plants like Alstonia glaucescens and Alstonia scholaris, contributing to the understanding of plant alkaloid composition (Keawpradub et al., 1994) (Massiot et al., 1992).
Cytotoxic and Anticancer Effects
Several studies have examined the cytotoxic effects of Echitamine chloride, a compound related to echitamidin, on cancer cells. Investigations on Ehrlich Ascites Carcinoma cell cultures and fibrosarcoma cells have shown significant cytotoxic effects, suggesting potential applications in cancer treatment (Viswanathan et al., 1997) (Kamarajan et al., 1995).
Pharmacological Properties
Echitamine, an alkaloid similar to echitamidin, has been shown to possess various pharmacological activities, such as hypotensive activity and the ability to relax isolated smooth muscle preparations. These findings indicate potential therapeutic applications in cardiovascular and smooth muscle-related disorders (Ojewole, 1984).
Antivenom Research
Echitamidin-related research also extends to the field of antivenom development. Studies on EchiTAb-Plus-ICP, an antivenom for snakebite envenoming in sub-Saharan Africa, have shown its effectiveness against venoms of various snake species, indicating its relevance in medical toxicology (Calvete et al., 2010).
In Vitro Biosynthesis
In vitro studies have also been conducted to explore the biosynthesis of echitamine, related to echitamidin, from Alstonia scholaris. These studies aim to provide alternative sources of these alkaloids without harming natural plant populations, contributing to sustainable pharmacological research (Singh et al., 2014).
Propiedades
Número CAS |
38681-90-2 |
|---|---|
Fórmula molecular |
C20H24N2O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
methyl (11S,12S,17S)-12-[(1S)-1-hydroxyethyl]-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C20H24N2O3/c1-11(23)13-10-22-8-7-20-14-5-3-4-6-15(14)21-18(20)17(19(24)25-2)12(13)9-16(20)22/h3-6,11-13,16,21,23H,7-10H2,1-2H3/t11-,12-,13-,16-,20?/m0/s1 |
Clave InChI |
DWLJVOJBWLYMJO-CZGIKHJPSA-N |
SMILES isomérico |
C[C@@H]([C@@H]1CN2CCC34[C@@H]2C[C@@H]1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
SMILES |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
SMILES canónico |
CC(C1CN2CCC34C2CC1C(=C3NC5=CC=CC=C45)C(=O)OC)O |
Sinónimos |
echitamidine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)




![2-[[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-1-oxopentyl]amino]acetic acid](/img/structure/B1204046.png)





